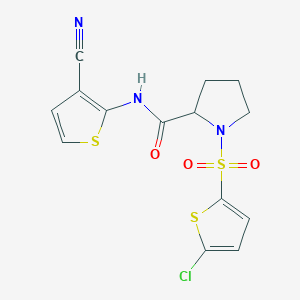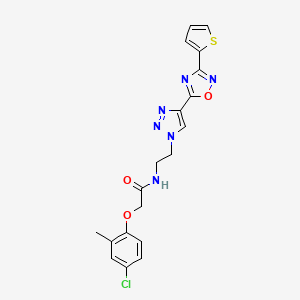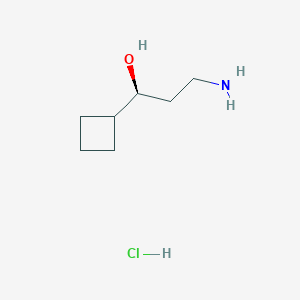
(R)-甲基3-氨基-3-(3-羟基苯基)丙酸盐盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.68. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤和免疫调节作用
对具有相似结构的化合物(例如2-氨基-2-[2-(4-辛基苯基)]-1,3-丙二醇盐酸盐 (FTY720))的研究表明,在多种癌症模型中具有潜在的抗肿瘤功效。FTY720 的活性不需要磷酸化即可发挥细胞毒性作用,这表明涉及 S1PR 独立机制。这一见解可以指导对相关化合物(如 (R)-甲基 3-氨基-3-(3-羟基苯基)丙酸盐盐酸盐)的进一步探索,以了解其潜在的抗肿瘤和免疫调节应用 (李张等人,2013).
食品中的风味化合物
包括结构上与 (R)-甲基 3-氨基-3-(3-羟基苯基)丙酸盐盐酸盐相关的化合物在内的支链醛的产生和分解途径,在许多发酵和非发酵食品的风味特征中至关重要。了解这些途径可以控制所需风味化合物的形成水平,这表明此类研究在食品科学和技术中的相关性 (B. Smit 等人,2009).
药物和治疗研究
包括与 (R)-甲基 3-氨基-3-(3-羟基苯基)丙酸盐盐酸盐相关的外消旋化合物的对映异构体已被探索其治疗潜力。临床前研究表明,特定的对映异构体可以提供更好的治疗指数,在减少副作用的情况下维持治疗效果。这突出了研究对映异构体的个体作用对于潜在药物应用的重要性 (伊丽莎白·G·皮茨等人,2018).
生物利用度和代谢研究
对化合物(例如 (-) - 表儿茶素)的吸收、代谢、分布和排泄的研究,为理解酚类化合物的生物利用度提供了一个框架。这项研究对于确定膳食多酚的功效和安全性至关重要,包括 (R)-甲基 3-氨基-3-(3-羟基苯基)丙酸盐盐酸盐 在人类健康中的潜在应用 (G. Borges 等人,2017).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
The primary target of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the enzyme 3-(3-hydroxyphenyl)propionate/3-hydroxycinnamic acid hydroxylase . This enzyme is involved in the metabolism of aromatic compounds and plays a crucial role in the degradation of 3-phenylpropanoate .
Mode of Action
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride interacts with its target enzyme by catalyzing the insertion of one atom of molecular oxygen into position 2 of the phenyl ring of 3-(3-hydroxyphenyl)propionate (3-HPP) and hydroxycinnamic acid (3HCI) . This reaction is facilitated by the presence of NADH and results in the formation of 3-(2,3-dihydroxyphenyl)propanoate .
Biochemical Pathways
The action of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride affects the aromatic compound metabolism pathway , specifically the degradation of 3-phenylpropanoate . The compound’s interaction with its target enzyme leads to the conversion of 3-(3-hydroxyphenyl)propionate to 3-(2,3-dihydroxyphenyl)propanoate , impacting the downstream effects of this pathway.
Result of Action
The molecular and cellular effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride’s action involve the transformation of 3-(3-hydroxyphenyl)propionate into 3-(2,3-dihydroxyphenyl)propanoate . This transformation is part of the degradation process of 3-phenylpropanoate, which is a key aspect of aromatic compound metabolism .
Action Environment
生化分析
Biochemical Properties
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light or high temperatures can lead to its degradation, reducing its efficacy in biochemical assays. Long-term studies have also indicated that ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant adverse effects. At higher doses, it may exhibit toxic effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without toxicity. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of specific metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical activity. For instance, transporters such as amino acid transporters can facilitate the uptake of this compound into cells, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. The specific localization of this compound can also affect its interactions with biomolecules, further modulating its biochemical activity .
属性
IUPAC Name |
methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJRRVWAPZDPY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![N-CYCLOPENTYL-5-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE](/img/structure/B2516273.png)
![2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2516275.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)


![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)
![2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole](/img/structure/B2516287.png)


![3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2516291.png)
